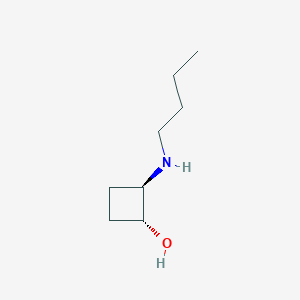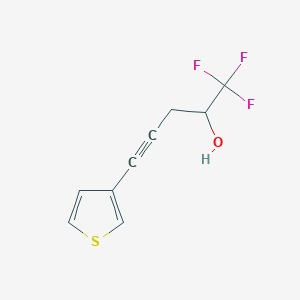
トランス-2-(4-メトキシピペリジン-1-イル)シクロブタン-1-オール
概要
説明
Trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: . This compound features a methoxypiperidine group attached to a cyclobutanol ring, which contributes to its unique chemical properties and reactivity.
科学的研究の応用
Trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol . One common synthetic route includes the cyclization of a suitable precursor, such as a diol, under acidic conditions to form the cyclobutanol ring. Subsequently, the methoxypiperidine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of alcohols or amines.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Derivatives with various functional groups.
作用機序
The mechanism by which trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: can be compared to other similar compounds, such as 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol and trans-2-(4-Methoxypiperidin-1-yl)cyclohexanol . While these compounds share structural similarities, trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is unique due to its cyclobutanol ring, which imparts distinct chemical properties and reactivity.
Conclusion
Trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and applications for this compound.
特性
IUPAC Name |
(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOQPFWKDSJJHO-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485536.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)
![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)

![tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485543.png)

![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)
![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
